1,5-Naphthyridine-2-carboxylic acid
CAS No.: 49850-62-6
Cat. No.: VC2443252
Molecular Formula: C9H6N2O2
Molecular Weight: 174.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 49850-62-6 |
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Molecular Formula | C9H6N2O2 |
Molecular Weight | 174.16 g/mol |
IUPAC Name | 1,5-naphthyridine-2-carboxylic acid |
Standard InChI | InChI=1S/C9H6N2O2/c12-9(13)8-4-3-6-7(11-8)2-1-5-10-6/h1-5H,(H,12,13) |
Standard InChI Key | XCFUFRWRMISKRZ-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=CC(=N2)C(=O)O)N=C1 |
Canonical SMILES | C1=CC2=C(C=CC(=N2)C(=O)O)N=C1 |
Introduction
Structural Information and Basic Properties
1,5-Naphthyridine-2-carboxylic acid (C9H6N2O2) is a heterocyclic compound featuring a 1,5-naphthyridine core with a carboxylic acid group at the 2-position. The compound is characterized by its unique arrangement of two nitrogen atoms at positions 1 and 5 of the naphthyridine scaffold .
Chemical Identity
The compound has the following identifiers and structural representations:
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Molecular Formula: C9H6N2O2
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Molecular Weight: 174.16 g/mol
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CAS Number: 49850-62-6
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SMILES: C1=CC2=C(C=CC(=N2)C(=O)O)N=C1
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InChI: InChI=1S/C9H6N2O2/c12-9(13)8-4-3-6-7(11-8)2-1-5-10-6/h1-5H,(H,12,13)
Physical Properties
The physical properties of 1,5-naphthyridine-2-carboxylic acid are essential for understanding its behavior in various chemical and biological systems:
Structural Characteristics
The 1,5-naphthyridine core consists of two fused six-membered rings where each ring contains one nitrogen atom. This arrangement creates a unique electronic distribution that influences the compound's reactivity, particularly in terms of nucleophilic substitution reactions. The carboxylic acid group at the 2-position provides additional functionality for potential derivatization and application in various chemical processes .
Analytical Data
Collision Cross Section Data
The predicted collision cross section (CCS) values for 1,5-naphthyridine-2-carboxylic acid provide important information for analytical applications, particularly in mass spectrometry. These values can be used for compound identification and characterization:
Adduct | m/z | Predicted CCS (Ų) |
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[M+H]+ | 175.05020 | 133.7 |
[M+Na]+ | 197.03214 | 147.9 |
[M+NH4]+ | 192.07674 | 141.7 |
[M+K]+ | 213.00608 | 142.0 |
[M-H]- | 173.03564 | 134.7 |
[M+Na-2H]- | 195.01759 | 141.0 |
[M]+ | 174.04237 | 135.9 |
[M]- | 174.04347 | 135.9 |
Computational Chemistry Data
Theoretical calculations provide additional insights into the physicochemical properties of 1,5-naphthyridine-2-carboxylic acid:
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TPSA (Topological Polar Surface Area): 63.08
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LogP: 1.328
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Hydrogen Bond Acceptors: 3
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Hydrogen Bond Donors: 1
These computational parameters are valuable for predicting the compound's behavior in biological systems, including membrane permeability and potential drug-like properties.
Synthetic Methodologies
The synthesis of 1,5-naphthyridine-2-carboxylic acid can be achieved through various methods, drawing from the general synthetic strategies established for 1,5-naphthyridine derivatives.
Cyclization Reactions
Cyclization reactions represent one of the primary approaches for synthesizing 1,5-naphthyridines, which can be further functionalized to obtain the 2-carboxylic acid derivative:
Modified Skraup Reaction
The Skraup reaction, traditionally used for quinoline synthesis, has been adapted for 1,5-naphthyridine preparation. This approach typically involves the reaction of 3-aminopyridine with glycerol using various catalysts such as iodine, sodium nitrite, potassium iodide, potassium iodate, manganese dioxide, or potassium permanganate .
Conrad-Limpach Reaction
This thermal condensation of primary aromatic amines with β-ketoesters followed by cyclization of the corresponding Schiff base intermediates has been employed for synthesizing 1,5-naphthyridine derivatives. This method can be adapted to introduce the carboxylic acid functionality at the 2-position .
Cycloaddition Approaches
Cycloaddition reactions offer stereoselective routes to 1,5-naphthyridine scaffolds:
Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction (Povarov reaction) activated by Lewis acids has been studied for synthesizing tetrahydro-1,5-naphthyridine derivatives. This approach proceeds through endo transition states to afford compounds with stereocontrolled centers, which can be subsequently aromatized to yield the corresponding 1,5-naphthyridines .
[4+2] Cycloaddition Process
This process involves the formation of an intermediate 3-azatriene whose electrocyclic ring closure leads to heterocyclic intermediates. Subsequent prototropic tautomerization and aromatization afford the desired naphthyridine structures .
Direct Functionalization
For introducing the carboxylic acid group at the 2-position, several methods have been reported in the literature:
Oxidation of 2-Methyl Groups
Oxidation of 2-methyl-1,5-naphthyridines using strong oxidizing agents like potassium permanganate can yield the corresponding 2-carboxylic acid derivatives .
Carbonylation Reactions
Palladium-catalyzed carbonylation of 2-halo-1,5-naphthyridines using carbon monoxide under pressure in the presence of a base can lead to the formation of 1,5-naphthyridine-2-carboxylic acid .
Reactivity and Chemical Behavior
Understanding the reactivity patterns of 1,5-naphthyridine-2-carboxylic acid is crucial for developing new derivatives and applications.
Nucleophilic Substitution
The 1,5-naphthyridine core exhibits reactivity toward nucleophilic substitution, particularly at the C-2 and C-4 positions. In the case of 1,5-naphthyridine-2-carboxylic acid, the challenge lies in controlling regioselectivity since both rings contain nitrogen atoms that activate adjacent positions toward nucleophilic attack .
Carboxylic Acid Reactivity
The carboxylic acid group at the 2-position undergoes typical reactions associated with carboxylic acids, including:
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Esterification to form derivatives like ethyl 1,5-naphthyridine-2-carboxylate
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Amide formation through coupling with amines
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Reduction to alcohols or aldehydes
N-Oxidation
The nitrogen atoms in the 1,5-naphthyridine scaffold can undergo selective oxidation to form N-oxides. This reaction has been demonstrated using monooxygenases as biocatalysts, offering a green approach to N-oxidation with high chemoselectivity and regioselectivity .
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